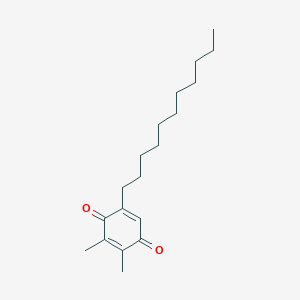![molecular formula C17H13NO B14316528 (4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one CAS No. 107727-85-5](/img/structure/B14316528.png)
(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one typically involves the condensation of 4-methylbenzaldehyde with 1-naphthylamine. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction conditions often include heating the mixture to a moderate temperature to ensure complete reaction and high yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of automated systems and precise control of reaction parameters ensures high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparación Con Compuestos Similares
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a similar imine structure.
Comparison: (4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one is unique due to its naphthalene backbone and the presence of a methylphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications. In contrast, similar compounds like ethyl acetoacetate and 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride have different functional groups and applications, highlighting the versatility and specificity of this compound.
Propiedades
Número CAS |
107727-85-5 |
|---|---|
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)18-16-10-11-17(19)15-5-3-2-4-14(15)16/h2-11H,1H3 |
Clave InChI |
KKUUGPHQHMPVGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



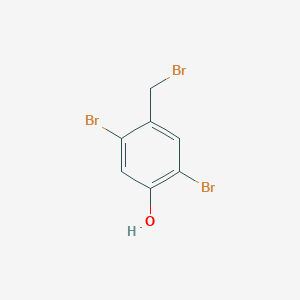
![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)
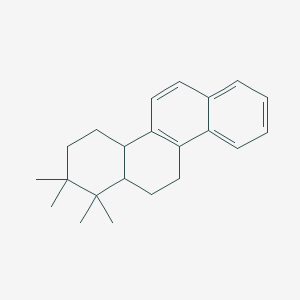
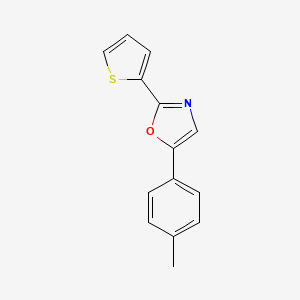
![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
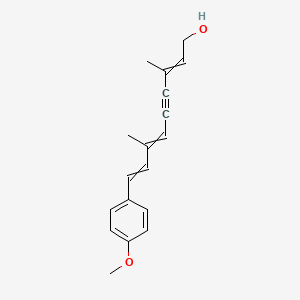
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)
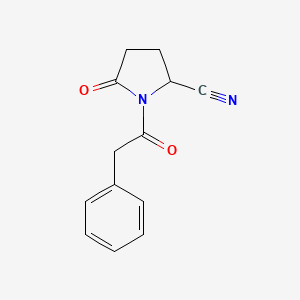
![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)

